Melilotoside

Catalog No.
S620926
CAS No.
618-67-7
M.F
C15H18O8
M. Wt
326.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Melilotoside

CAS Number

618-67-7

Product Name

Melilotoside

IUPAC Name

(E)-3-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid

Molecular Formula

C15H18O8

Molecular Weight

326.30 g/mol

InChI

InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-2-1-3-8(9)5-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/b6-5+/t10-,12-,13+,14-,15-/m1/s1

InChI Key

GVRIYIMNJGULCZ-ZMKUSUEASA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Venous insufficiency and chronic venous leg ulcers:

  • Melilotoside has been investigated for its potential to improve symptoms of chronic venous insufficiency (CVI) and associated leg ulcers. Studies suggest it might act by:
    • Increasing venous tone and reducing capillary permeability: This could improve blood flow and reduce fluid accumulation in the legs, potentially alleviating symptoms like leg swelling, pain, and fatigue .
    • Promoting wound healing: Some studies indicate melilotoside may possess anti-inflammatory and antioxidant properties, which could contribute to wound healing in leg ulcers .

It's important to note that the evidence supporting the use of melilotoside for CVI and leg ulcers is preliminary and inconclusive. Further research, including well-designed clinical trials, is needed to confirm its efficacy and safety.

Anti-inflammatory and antioxidant properties:

  • Scientific research suggests melilotoside may possess anti-inflammatory and antioxidant properties. These properties could potentially be beneficial in various conditions, including:
    • Rheumatoid arthritis: Studies in animal models suggest melilotoside might reduce inflammation and pain associated with rheumatoid arthritis .
    • Neurodegenerative diseases: Studies suggest melilotoside may have neuroprotective effects and protect against oxidative stress, potentially relevant for neurodegenerative diseases like Alzheimer's and Parkinson's .

Other potential applications:

  • Early research suggests melilotoside might have additional potential applications, including:
    • Anticancer properties: Some studies in cell lines suggest melilotoside may exhibit anti-cancer effects, but further research is needed .
    • Antimicrobial activity: Studies indicate melilotoside might possess some antibacterial and antifungal properties, but further investigation is needed .

Melilotoside is a naturally occurring compound classified as a glucosyl hydroxycinnamic acid. Its chemical formula is C₁₅H₁₈O₈, and it is identified by the Chemical Identifier (CID) 5280759 in the PubChem database . This compound is derived from the plant species Melilotus officinalis, commonly known as sweet clover, and is known for its various biological activities and applications in medicinal chemistry.

Research suggests melilotoside exhibits moderate antiprotozoal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease []. The exact mechanism of action remains unclear, but its structure containing phenolic groups might contribute to this effect. Phenolic compounds are known to disrupt parasite membranes, potentially explaining the observed antiprotozoal activity []. Additionally, studies indicate melilotoside possesses antioxidant properties, possibly due to its ability to scavenge free radicals []. However, further research is required to understand the precise mechanisms behind these activities.

Typical of phenolic compounds. Notably, it can undergo hydrolysis to release its aglycone, which is often a hydroxycinnamic acid derivative. The specific reaction pathways include:

  • Hydrolysis: In aqueous environments or through enzymatic action, melilotoside can be hydrolyzed to yield trans-β-D-glucosyl-2-hydroxycinnamic acid .
  • Methylation: A methyl ester of melilotoside has been characterized, indicating that it can undergo methylation reactions to form derivatives like methyl-o-coumarate-β-D-glucoside .
  • Oxidation: Melilotoside can participate in oxidation reactions, contributing to lipid peroxidation processes within biological systems .

Melilotoside exhibits a range of biological activities:

  • Antioxidant Activity: It has been shown to possess potent antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress .
  • Antiprotozoal Activity: Research indicates that cis-melilotoside demonstrates moderate activity against Trypanosoma cruzi, the causative agent of Chagas disease .
  • Anti-inflammatory Effects: Compounds related to melilotoside have been studied for their potential anti-inflammatory effects, which may contribute to therapeutic applications in inflammatory diseases .

Synthesis of melilotoside can occur through natural extraction methods or synthetic organic chemistry approaches:

  • Natural Extraction: Melilotoside can be extracted from the sapwood of plants such as Prunus cornuta, where it occurs naturally alongside other phenolic compounds .
  • Synthetic Methods: Laboratory synthesis may involve glycosylation reactions where glucose moieties are attached to hydroxycinnamic acid derivatives. Specific synthetic pathways may vary based on desired derivatives and functional groups.

Melilotoside has several applications across various fields:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, melilotoside is explored for use in developing therapeutic agents for chronic diseases.
  • Food Industry: Its antioxidant properties make it valuable in food preservation and enhancing the nutritional profile of food products.
  • Cosmetics: The compound's ability to mitigate oxidative stress also lends itself to applications in skincare products aimed at reducing signs of aging.

Melilotoside shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Characteristics
Caffeic AcidHydroxycinnamic AcidKnown for strong anti-inflammatory properties.
Ferulic AcidHydroxycinnamic AcidExhibits potent antioxidant activity; used in cosmetics.
Chlorogenic AcidEster of caffeic acidEffective in weight management and metabolic health.
CoumarinSimple CoumarinUsed as a flavoring agent; has anticoagulant properties.

Melilotoside's uniqueness lies in its glucosylated structure, which enhances its solubility and bioavailability compared to its non-glycosylated counterparts like caffeic acid and ferulic acid. This modification allows it to exhibit distinct biological activities while providing stability in various formulations.

Molecular Architecture and Stereochemical Features

Melilotoside represents a phenolic glycoside compound characterized by its distinctive molecular architecture consisting of a β-D-glucopyranosyl moiety glycosidically linked to an ortho-coumaric acid derivative [1]. The compound exhibits the molecular formula C₁₅H₁₈O₈ with a molecular weight of 326.301 g/mol and a monoisotopic mass of 326.100168 g/mol [1] [2]. The systematic IUPAC nomenclature identifies melilotoside as (E)-3-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid, reflecting its complex stereochemical configuration [1] [7].

The molecular structure incorporates five distinct stereocenters, all confined within the glucopyranosyl unit, which adopts the canonical β-D-glucopyranose configuration [7]. The stereochemical designation follows the (2S,3R,4S,5S,6R) absolute configuration for the glucose moiety, establishing the compound's three-dimensional spatial arrangement [2]. The glycosidic linkage occurs between the anomeric carbon of glucose and the phenolic hydroxyl group at the ortho position of the aromatic ring system [1].

A critical stereochemical feature of melilotoside involves the geometric isomerism present in the propenoic acid side chain [8] [29]. The naturally occurring form predominantly exists as the trans-melilotoside or E-isomer, designated by the Chemical Abstracts Service registry number 618-67-7 [1] [9]. The corresponding cis-melilotoside or Z-isomer, bearing CAS number 2446-60-8, represents a less thermodynamically stable geometric variant [8] [29]. The E-configuration is characterized by the trans arrangement of the carboxylic acid group relative to the phenyl substituent across the carbon-carbon double bond [2].

Table 1: Molecular Architecture and Physicochemical Properties of Melilotoside

PropertyValueSource
Molecular FormulaC₁₅H₁₈O₈ [1] [2]
IUPAC Name(E)-3-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid [1] [7]
CAS Registry Number618-67-7 [5]
PubChem CID5280759 [1] [7]
Molecular Weight (g/mol)326.301 [2] [7]
Monoisotopic Mass (g/mol)326.100168 [2]
Stereocenters5 [7]
Hydrogen Bond Acceptors8 [7]
Hydrogen Bond Donors5 [7]
Rotatable Bonds5 [7]
Topological Polar Surface Area (Ų)136.68 [7]
Number of Rings2 [7]

The molecular topology encompasses two distinct ring systems: the six-membered pyranose ring of the glucose unit and the aromatic benzene ring of the phenolic component [7]. The compound exhibits five rotatable bonds, contributing to its conformational flexibility, while maintaining eight hydrogen bond acceptor sites and five hydrogen bond donor functionalities [7]. The topological polar surface area measures 136.68 Ų, indicating significant polar character that influences its solubility and interaction properties [7].

Table 2: Stereoisomeric Forms of Melilotoside

IsomerCAS NumberConfigurationMolecular FormulaDescriptionSource
trans-Melilotoside (E-isomer)618-67-7(2E)-3-[2-(β-D-Glucopyranosyloxy)phenyl]prop-2-enoic acidC₁₅H₁₈O₈Most common naturally occurring form [1] [2] [9]
cis-Melilotoside (Z-isomer)2446-60-8(2Z)-3-[2-(β-D-Glucopyranosyloxy)phenyl]prop-2-enoic acidC₁₅H₁₈O₈Less stable geometric isomer [8] [29]

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear magnetic resonance spectroscopy serves as the primary analytical method for structural characterization and conformational analysis of melilotoside [10] [44]. Proton nuclear magnetic resonance studies reveal distinctive chemical shift patterns characteristic of the phenolic glycoside framework [44]. The aromatic protons of the benzene ring system typically resonate in the 7.0-8.0 ppm region, while the vinyl protons of the propenoic acid moiety appear as characteristic doublets with coupling constants indicative of trans-geometry [45].

The glucose moiety protons exhibit well-resolved multipicity patterns in the 3.0-5.5 ppm range, with the anomeric proton appearing as a distinct doublet around 5.0-5.2 ppm [44]. The coupling constant between the anomeric proton and the adjacent carbon-2 proton provides definitive evidence for the β-configuration of the glycosidic linkage [45]. Hydroxyl group protons, when observable in deuterated dimethyl sulfoxide, appear as broad singlets that can undergo deuterium exchange upon addition of deuterium oxide [43].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shift assignments [44]. The carbonyl carbon of the carboxylic acid functionality resonates around 170-175 ppm, while aromatic carbons appear in the 125-150 ppm region [44]. The glucose carbons exhibit distinct chemical shifts ranging from 60-105 ppm, with the anomeric carbon typically appearing around 100-105 ppm [44]. The vinyl carbons of the propenoic acid chain resonate in the 115-140 ppm range, consistent with alkene functionality [44].

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence experiments, facilitate complete assignment of all proton and carbon resonances [45]. These methods enable the identification of through-bond connectivities and provide definitive structural confirmation [45]. Nuclear Overhauser effect spectroscopy can further elucidate spatial relationships between protons, particularly useful for confirming the E-geometry of the double bond [45].

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)

Fourier-transform ion cyclotron resonance mass spectrometry provides ultra-high resolution mass analysis capabilities essential for precise molecular formula determination of melilotoside [13] [15]. The technique achieves resolving powers exceeding 1,000,000, enabling the differentiation of compounds with identical nominal masses but different elemental compositions [13]. For melilotoside analysis, the method typically employs electrospray ionization to generate intact molecular ions while minimizing fragmentation [15].

The mass spectral analysis reveals the molecular ion peak at m/z 326.1002 for the [M+H]⁺ species, confirming the molecular formula C₁₅H₁₈O₈ with mass accuracy typically better than 1 ppm [15]. The isotope pattern provides additional confirmation of elemental composition, with the M+1 peak intensity reflecting the natural abundance of carbon-13 isotopes [15]. Fragmentation patterns, when induced through collision-activated dissociation, yield characteristic product ions corresponding to loss of the glucose moiety (m/z 163) and retention of the aglycone portion [52].

The ultra-high resolution capabilities of fourier-transform ion cyclotron resonance mass spectrometry enable the detection of minor impurities and related compounds that might co-elute during chromatographic separation [13]. The technique proves particularly valuable for quality control applications and for distinguishing between geometric isomers that exhibit identical molecular formulas but potentially different fragmentation behaviors [15].

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectral Analysis

Ultraviolet-visible spectrophotometry reveals characteristic absorption features arising from the conjugated aromatic system of melilotoside [14]. The primary absorption maximum typically occurs around 280-290 nm, corresponding to π→π* transitions within the extended aromatic chromophore [14]. The phenolic hydroxyl group contributes to the overall electronic absorption profile, with potential shifts in wavelength depending on solvent polarity and pH conditions [14].

The extinction coefficient values provide quantitative information regarding the compound's absorptivity, facilitating concentration determinations in analytical applications [14]. Secondary absorption features in the 250-270 nm region may arise from additional electronic transitions within the aromatic system [14]. The absorption spectrum exhibits pH-dependent characteristics due to the ionizable carboxylic acid and phenolic functionalities [14].

Infrared spectroscopy provides comprehensive information regarding the functional group composition of melilotoside [53]. The carboxylic acid carbonyl stretch appears as a strong absorption band around 1700-1720 cm⁻¹, while the phenolic hydroxyl groups contribute broad absorption features in the 3200-3600 cm⁻¹ region [53]. The glucose hydroxyl groups generate additional broad absorption in the same region, often overlapping with the phenolic contributions [53].

The aromatic carbon-carbon stretching vibrations manifest as medium-intensity bands in the 1500-1600 cm⁻¹ region [53]. Carbon-hydrogen stretching modes of the aromatic system appear around 3000-3100 cm⁻¹, while aliphatic carbon-hydrogen stretches from the glucose moiety contribute absorption features in the 2800-3000 cm⁻¹ range [53]. The glycosidic carbon-oxygen stretching vibrations generate characteristic absorption patterns in the 1000-1300 cm⁻¹ fingerprint region [53].

Thermodynamic Stability and Solubility Profiles

The thermodynamic stability of melilotoside exhibits temperature-dependent characteristics typical of organic glycosides [17] [23]. The compound demonstrates relative thermal stability under ambient conditions, with degradation becoming significant only at elevated temperatures exceeding 100°C [33]. The glycosidic linkage represents the primary site of thermal decomposition, with acid-catalyzed hydrolysis becoming favorable at higher temperatures [34].

The activation energy for thermal decomposition follows first-order kinetics, with the rate constant exhibiting Arrhenius temperature dependence [23]. The presence of the β-D-glucopyranosyl moiety provides stabilization through hydrogen bonding networks that must be disrupted during thermal degradation processes [41]. The phenolic aglycone portion demonstrates greater thermal stability compared to the glycosidic linkage [34].

Table 3: Solubility and Thermodynamic Parameters

PropertyValueSource
logS (Aqueous Solubility)-1.932 [7]
logP (n-octanol/water)-0.144 [7]
logD7.4 (pH 7.4)-0.47 [7]
Lipinski Rule ComplianceAccepted [7]
GSK Rule ComplianceAccepted [7]
Caco-2 Permeability-5.846 [7]
Human Intestinal Absorption0.688 [7]
Plasma Protein Binding (%)67.13 [7]
Blood-Brain Barrier Penetration0.3 [7]
Synthetic Accessibility Score3.531 [7]

Aqueous solubility characteristics of melilotoside reflect its amphiphilic nature, with the logarithmic solubility parameter (logS) measuring -1.932, indicating moderate water solubility [7]. The compound exhibits pH-dependent solubility behavior due to the ionizable carboxylic acid functionality, with increased solubility observed under alkaline conditions where deprotonation occurs [57] [58]. The distribution coefficient (logD) at physiological pH 7.4 measures -0.47, reflecting the partially ionized state of the carboxylic acid group [7].

The partition coefficient (logP) value of -0.144 indicates slight hydrophilic character, attributable to the multiple hydroxyl groups and carboxylic acid functionality [7]. This hydrophilic tendency contrasts with typical lipophilic natural products, making melilotoside readily soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide [9] [22]. The compound demonstrates limited solubility in nonpolar solvents such as hexane or petroleum ether [65].

Solvent-dependent dissolution behavior reveals enhanced solubility in chloroform-methanol mixtures, commonly employed for extraction and purification procedures [21] [65]. The compound exhibits stability in aqueous solutions under neutral pH conditions, with hydrolytic degradation becoming significant only under strongly acidic or alkaline conditions at elevated temperatures [64]. The hydrogen bonding capacity, quantified by eight acceptor sites and five donor functionalities, contributes significantly to the solvation behavior in protic solvents [7] [41].

XLogP3

-0.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

326.10016753 g/mol

Monoisotopic Mass

326.10016753 g/mol

Heavy Atom Count

23

UNII

M87W7715UB

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Trans-beta-D-glucosyl-2-hydroxycinnamate
Melilotoside

Dates

Modify: 2023-08-15

Explore Compound Types